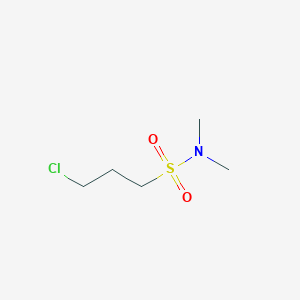
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Vue d'ensemble
Description
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) that shows high CO2 solubility . It can be used to develop a polymeric gel electrolyte system that shows magnesium ion (Mg2+) mobility .
Molecular Structure Analysis
The empirical formula of this compound is C10H20F6N2O5S2 and its molecular weight is 426.40 . The SMILES string isCCN+(CC)CCOC.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high solubility in CO2 . The assay is ≥98.5% (qNMR) and it has ≤500 ppm water impurities .Applications De Recherche Scientifique
Application 1: Electrochemistry
Scientific Field
This compound is used in the field of Electrochemistry .
Summary of the Application
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL), which shows high CO2 solubility . It is used for electrochemistry applications .
Methods of Application
The exact methods of application in electrochemistry are not specified in the sources. However, as an ionic liquid, it is likely used as an electrolyte in electrochemical cells.
Results or Outcomes
The specific results or outcomes of its use in electrochemistry are not detailed in the sources. However, its high CO2 solubility suggests it could be useful in processes involving CO2.
Application 2: Development of Polymeric Gel Electrolyte Systems
Scientific Field
This compound is used in the field of Material Science , specifically in the development of polymeric gel electrolyte systems .
Summary of the Application
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide can be used to develop a polymeric gel electrolyte system that shows magnesium ion (Mg2+) mobility .
Methods of Application
The exact methods of application in the development of polymeric gel electrolyte systems are not specified in the sources. However, it is likely that the compound is incorporated into a polymer matrix to form the gel electrolyte.
Results or Outcomes
The specific results or outcomes of its use in the development of polymeric gel electrolyte systems are not detailed in the sources. However, the mention of magnesium ion (Mg2+) mobility suggests it could be useful in magnesium-based batteries or similar devices .
Safety And Hazards
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQNPMBKMKEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467450 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
464927-84-2 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















